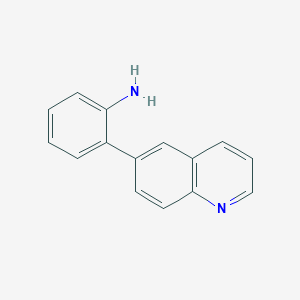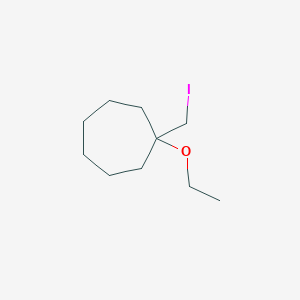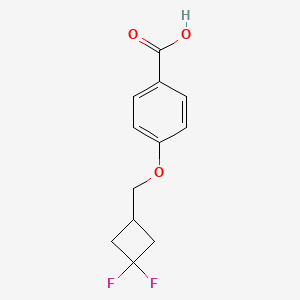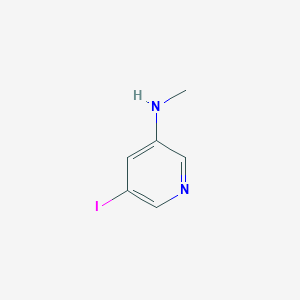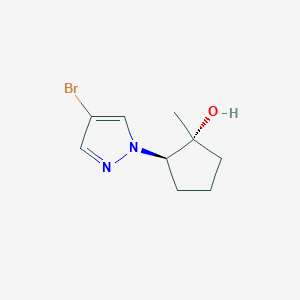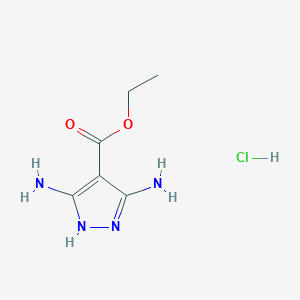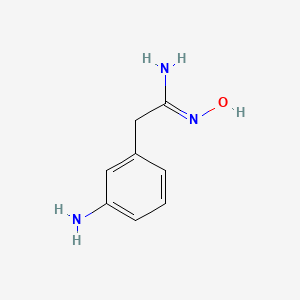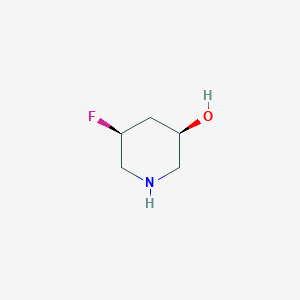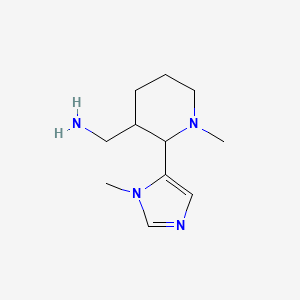
(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine is a complex organic compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine typically involves multiple steps, starting from simpler precursors. One common route involves the formation of the imidazole ring followed by the construction of the piperidine ring. The imidazole ring can be synthesized using a variety of methods, including the reaction of glyoxal with ammonia . The piperidine ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yields and purity.
化学反応の分析
Types of Reactions
(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
科学的研究の応用
(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)methanamine: A simpler compound with similar imidazole functionality.
(1-Methyl-1H-imidazol-4-yl)methylamine: Another imidazole derivative with different substitution patterns.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: A benzimidazole derivative with potential therapeutic applications.
Uniqueness
(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine is unique due to its combination of imidazole and piperidine rings, which may confer distinct chemical and biological properties
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
[1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C11H20N4/c1-14-5-3-4-9(6-12)11(14)10-7-13-8-15(10)2/h7-9,11H,3-6,12H2,1-2H3 |
InChIキー |
BNYHESMNDBMAIR-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1C2=CN=CN2C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



